Benzyl 4-chloro-3-nitrobenzoate
Overview
Description
Benzyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of benzoic acid, where the benzyl group is esterified with 4-chloro-3-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction can be summarized as follows:
4-chloro-3-nitrobenzoic acid+benzyl alcoholH2SO4Benzyl 4-chloro-3-nitrobenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and benzyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis).
Major Products:
Reduction: Benzyl 4-chloro-3-aminobenzoate.
Substitution: Various substituted benzyl benzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and benzyl alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-chloro-3-nitrobenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the context of anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Benzyl 4-chlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
Methyl 4-chloro-3-nitrobenzoate: Similar ester but with a methyl group instead of a benzyl group, influencing its physical and chemical properties.
Uniqueness: Benzyl 4-chloro-3-nitrobenzoate is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity patterns and potential biological activities. The benzyl ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 4-chloro-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIZRCJLUOADAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406837 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14719-80-3 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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